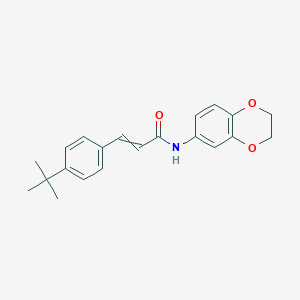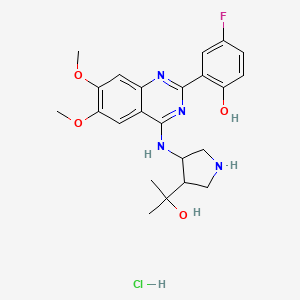
3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMG9810 is a synthetic compound known for its role as a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat. AMG9810 has been extensively studied for its analgesic and anti-inflammatory properties, making it a valuable tool in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AMG9810 involves several key steps. The starting material is typically a substituted benzodioxin, which undergoes a series of reactions to form the final product. The synthetic route includes:
Formation of the Benzodioxin Core: The benzodioxin core is synthesized through a cyclization reaction involving a phenol and an epoxide.
Substitution Reactions: The core structure is then subjected to various substitution reactions to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of AMG9810 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
AMG9810 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the benzodioxin core.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of AMG9810, which can be used for further research and development .
Applications De Recherche Scientifique
AMG9810 has a wide range of applications in scientific research, including:
Pain Research: It is used to study the mechanisms of pain and to develop new analgesic drugs.
Inflammation Studies: AMG9810 helps in understanding the pathways involved in inflammation and in developing anti-inflammatory therapies.
Cancer Research: The compound has been studied for its potential role in cancer treatment, particularly in inhibiting tumor growth.
Mécanisme D'action
AMG9810 exerts its effects by selectively binding to and inhibiting the TRPV1 receptor. This receptor is a non-selective cation channel that is activated by various stimuli, including heat, protons, and vanilloids. By blocking this receptor, AMG9810 prevents the influx of calcium ions, thereby reducing pain and inflammation. The compound also affects downstream signaling pathways, such as the epidermal growth factor receptor (EGFR) and the Akt/mammalian target of rapamycin (mTOR) pathway, which are involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
AMG9810 is unique in its high selectivity and potency as a TRPV1 antagonist. Similar compounds include:
Capsazepine: Another TRPV1 antagonist, but with lower potency compared to AMG9810.
SB-366791: A selective TRPV1 antagonist with similar applications but different chemical structure.
HC-030031: A TRPA1 antagonist that also affects pain pathways but targets a different receptor
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-21(2,3)16-7-4-15(5-8-16)6-11-20(23)22-17-9-10-18-19(14-17)25-13-12-24-18/h4-11,14H,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTFUVZVLYUPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)glycinamide](/img/structure/B12461885.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12461887.png)
![(3,4-Dimethylphenoxy)[(4-methylphenyl)sulfonyl]methanone](/img/structure/B12461888.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B12461892.png)
![N-(2-{(E)-[(4-iodo-2-methylphenyl)imino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B12461896.png)
![5,6-Dibromo-3-[(3-chlorophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12461899.png)
![Ethyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B12461905.png)


![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B12461929.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12461930.png)

![2-amino-4-(2,3-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12461943.png)
![N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12461959.png)
